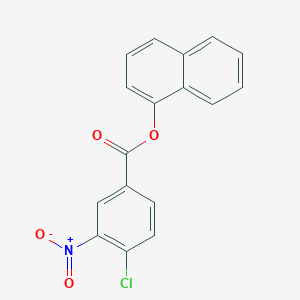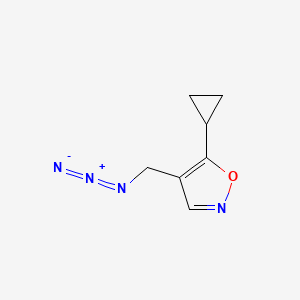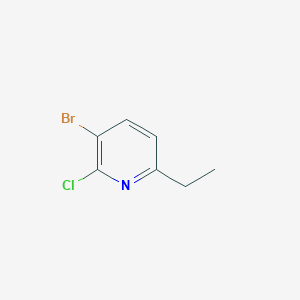
Naphthalen-1-yl 4-chloro-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 4-chloro-3-nitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a nitrobenzoate derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves the inhibition of certain enzymes and receptors in the body. In
Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs) Development
Research has explored the synthesis and characterization of organotin compounds derived from Schiff bases, focusing on their potential applications in OLED technology. These compounds exhibit promising photophysical properties, including quantum yields around 4% with lifetimes in the range of 10^(-10) to 10^(-11) seconds, indicating their suitability for use in light-emitting devices. Preliminary studies have demonstrated intrinsic electroluminescence properties, although improvements in luminance are needed for practical applications (García-López et al., 2014).
Antimicrobial Studies
Silver N-heterocyclic carbene (Ag-NHC) complexes incorporating naphthalen-1-ylmethyl substituents have shown significant antimicrobial activity against a range of bacteria and fungi. These novel complexes demonstrate the potential for developing effective antimicrobial agents, showcasing high activity particularly against gram-positive bacteria and fungi (Gök et al., 2015).
Advanced Polymer Materials
The synthesis of novel pyridine-based ether ester diamines, leading to the development of thermally stable poly (ether ester amide)s, represents an important advancement in polymer science. These polymers, characterized by their physical and thermal properties, open up new possibilities for creating materials with enhanced durability and stability suitable for various industrial applications (Mehdipour‐Ataei et al., 2004).
Supramolecular Chemistry
Research into the charge-transfer complexation of m-nitrobenzoic acid with aromatic hydrocarbons has contributed significantly to our understanding of supramolecular aggregation. This work highlights the selectivity of complex formation based on the size and shape of aromatic hydrocarbons, demonstrating the potential for designing molecular recognition systems and materials based on supramolecular interactions (Suzuki et al., 1999).
Environmental Applications
Studies on the intercalation of nitrobenzoic acid salts into layered double hydroxide-like materials pave the way for the synthesis of nanocomposites with potential applications in cement and concrete science. This research offers innovative approaches to control the kinetics of cement hydration and improve the performance of construction materials through the temporal release of admixtures (Raki et al., 2004).
Eigenschaften
IUPAC Name |
naphthalen-1-yl 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-9-8-12(10-15(14)19(21)22)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJVLDNOWRHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)
![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)




![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)


![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)